molecular formula C19H17N5O2 B2873465 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 1081141-78-7

2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No. B2873465
CAS RN: 1081141-78-7
M. Wt: 347.378
InChI Key: MNQYIQKWHPYANF-UHFFFAOYSA-N
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Description

2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Corrosion Inhibition

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid were investigated, highlighting the potential of these compounds in protecting steel surfaces. Studies using various methods, including gravimetric, electrochemical, SEM, and computational approaches, showed that these derivatives act as effective corrosion inhibitors, forming a protective layer on the mild steel surface. The adsorption characteristics were described by the Langmuir adsorption isotherm, suggesting both physisorption and chemisorption mechanisms (P. Ammal, M. Prajila, A. Joseph, 2018).

Antibacterial Activity

A series of novel oxadiazole derivatives were synthesized and assessed for their antibacterial activity, with some compounds showing significant potency against various bacterial strains. The study provides insights into the potential of oxadiazole derivatives as antibacterial agents, contributing to the development of new therapeutic options (N. P. Rai, V. Narayanaswamy, S. Shashikanth, P. Arunachalam, 2009).

Antimicrobial and Antiproliferative Activities

1,2,4-Triazole and oxadiazole derivatives have been explored for their antimicrobial properties, with some exhibiting potent activities against test microorganisms. Additionally, these compounds have been evaluated for their antiproliferative effects against human tumor cell lines, suggesting their potential as chemotherapeutic agents (B. Kaya et al., 2017).

Nematocidal Activity

The synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group led to compounds with notable nematocidal activity against Bursaphelenchus xylophilus, a pathogen of pine wilt disease. This research opens avenues for developing new nematicides with improved efficacy and safety profiles (Dan Liu et al., 2022).

properties

IUPAC Name

2-benzyl-5-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-18(21-23-24(13)15-9-6-10-16(12-15)25-2)19-22-20-17(26-19)11-14-7-4-3-5-8-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQYIQKWHPYANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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